molecular formula C19H21N5O B2539918 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine CAS No. 2192746-81-7

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine

Cat. No.: B2539918
CAS No.: 2192746-81-7
M. Wt: 335.411
InChI Key: GHGOOEFJDJQIRB-UHFFFAOYSA-N
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Description

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a morpholine group attached to a pyridine ring, which is further connected to the quinoxaline core through a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline core, followed by the introduction of the morpholine-pyridine moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the morpholine-pyridine moiety.

    2-methylquinoxaline: A simpler derivative with a methyl group at the 2-position.

    4-morpholinopyridine: Contains the morpholine-pyridine moiety but lacks the quinoxaline core.

Uniqueness

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-19(23-17-5-3-2-4-16(17)22-14)21-13-15-6-7-20-18(12-15)24-8-10-25-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGOOEFJDJQIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC3=CC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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